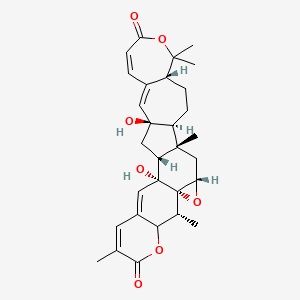
KadcoccilactoneO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccilactoneO is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is known for its complex molecular structure and its ability to undergo a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneO typically involves multi-step organic synthesis techniques. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions. The reaction often starts with a precursor molecule that undergoes a series of transformations, including cyclization, oxidation, and functional group modifications, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
KadcoccilactoneO is known to undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
KadcoccilactoneO has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of KadcoccilactoneO involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
KadcoccilactoneO can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as KadcoccilactoneA, KadcoccilactoneB, and KadcoccilactoneC share structural similarities with this compound.
Uniqueness: this compound stands out due to its higher reactivity and broader range of applications compared to its analogs. Its unique functional groups and molecular configuration contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H36O7 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1R,2R,10R,11S,13S,15S,16S,19R,27S)-2,27-dihydroxy-6,10,15,20,20-pentamethyl-8,12,21-trioxaheptacyclo[13.13.0.02,11.04,9.011,13.016,27.019,25]octacosa-3,5,23,25-tetraene-7,22-dione |
InChI |
InChI=1S/C30H36O7/c1-15-10-18-12-29(34)21-13-28(33)11-17-6-9-23(31)37-26(3,4)19(17)7-8-20(28)27(21,5)14-22-30(29,36-22)16(2)24(18)35-25(15)32/h6,9-12,16,19-22,24,33-34H,7-8,13-14H2,1-5H3/t16-,19-,20+,21-,22+,24?,27+,28-,29-,30+/m1/s1 |
InChI Key |
RPWSLVSSXLPIGH-JVNNJJASSA-N |
Isomeric SMILES |
C[C@@H]1C2C(=C[C@@]3([C@@]14[C@@H](O4)C[C@@]5([C@H]3C[C@]6([C@H]5CC[C@@H]7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(=CC3(C14C(O4)CC5(C3CC6(C5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















